molecular formula C11H9IO B14132083 2-Iodo-5-(4-methylphenyl)furan

2-Iodo-5-(4-methylphenyl)furan

Cat. No.: B14132083
M. Wt: 284.09 g/mol
InChI Key: OYBVRVWZXVRARN-UHFFFAOYSA-N
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Description

2-Iodo-5-(p-tolyl)furan is an organic compound that belongs to the class of iodinated furans It is characterized by the presence of an iodine atom at the second position and a p-tolyl group at the fifth position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(p-tolyl)furan can be achieved through several methods. One common approach involves the iodination of 5-(p-tolyl)furan using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-(p-tolyl)furan is coupled with an appropriate iodinated reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-Iodo-5-(p-tolyl)furan may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(p-tolyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can undergo reduction to form deiodinated products or reduced furan derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 2-azido-5-(p-tolyl)furan or 2-thiocyanato-5-(p-tolyl)furan.

    Oxidation Reactions: Products include 2-iodo-5-(p-tolyl)furanone.

    Reduction Reactions: Products include 5-(p-tolyl)furan.

Scientific Research Applications

2-Iodo-5-(p-tolyl)furan has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of organic electronic materials and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(p-tolyl)furan in various applications depends on its chemical reactivity. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and p-tolyl group.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-phenylfuran: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-Bromo-5-(p-tolyl)furan: Similar structure but with a bromine atom instead of an iodine atom.

    2-Iodo-3-(p-tolyl)furan: Similar structure but with the p-tolyl group at the third position instead of the fifth position.

Uniqueness

2-Iodo-5-(p-tolyl)furan is unique due to the specific positioning of the iodine atom and the p-tolyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the iodine atom makes it a versatile intermediate for further functionalization through substitution reactions.

Properties

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

2-iodo-5-(4-methylphenyl)furan

InChI

InChI=1S/C11H9IO/c1-8-2-4-9(5-3-8)10-6-7-11(12)13-10/h2-7H,1H3

InChI Key

OYBVRVWZXVRARN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)I

Origin of Product

United States

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